Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.2735 g/mol . It is also known by the synonym N-t-BOC-4-Methylene-3-Piperidinol . This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s piperidine ring structure makes it a valuable scaffold for designing biologically active molecules.
Medicine: It is investigated for potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes, receptors, or ion channels, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate: This compound has a similar structure but differs in the position of the hydroxyl and methylene groups.
1-Boc-4-hydroxy-3-methylpiperidine: Another similar compound with slight variations in the functional groups attached to the piperidine ring. The uniqueness of this compound lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-3-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3 |
InChI Key |
OCLNDODUSKEADM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=C)C1)O |
Origin of Product |
United States |
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